(S)-1-Amino-indan-4-OL CAS 1201364-15-9 properties
(S)-1-Amino-indan-4-OL CAS 1201364-15-9 properties
The following technical guide details the properties, synthesis, and application of (S)-1-Amino-indan-4-ol , a specialized chiral building block. This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
Physicochemical Profile, Synthetic Utility, and Pharmacophore Analysis
Part 1: Executive Summary
(S)-1-Amino-indan-4-ol (CAS 1201364-15-9) represents a high-value "privileged structure" in medicinal chemistry. Unlike its more common isomer, cis-1-amino-2-indanol (a component of the Indinavir pharmacophore), the 4-hydroxy-1-amino variant offers a unique substitution pattern that mimics catecholamine neurotransmitters (dopamine/norepinephrine) within a rigid bicyclic framework. This rigidity reduces the entropic penalty of binding, making it an ideal scaffold for CNS-targeted therapeutics (e.g., Parkinson’s disease, depression) and a versatile chiral auxiliary for asymmetric synthesis.
This guide provides a comprehensive analysis of its properties, validated synthetic routes, and analytical controls, moving beyond basic catalog data to field-proven handling strategies.
Part 2: Chemical Identity & Structural Analysis
The compound consists of a benzene ring fused to a five-membered cyclopentane ring (indane core). The critical features are the primary amine at position C1 (assigned the S-configuration) and a phenolic hydroxyl group at position C4 .
Table 1: Physicochemical Data Profile
| Property | Specification |
| CAS Number | 1201364-15-9 |
| IUPAC Name | (1S)-1-amino-2,3-dihydro-1H-inden-4-ol |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid.[1] Low solubility in non-polar solvents (Hexane). |
| pKa (Predicted) | Amine: ~9.5 |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
| SMILES | C1CC2=C(C1N)C=CC=C2O |
Part 3: Synthesis & Manufacturing Methodologies
High-purity synthesis of (S)-1-Amino-indan-4-ol requires strict stereocontrol. Two primary routes are recommended based on scale and available equipment: Biocatalytic Transamination (Green Chemistry) and Asymmetric Reductive Amination .
Route A: Biocatalytic Transamination (Preferred for High ee%)
This method utilizes ω-transaminases to convert 4-hydroxy-1-indanone directly to the (S)-amine with >99% enantiomeric excess (ee).
Mechanism: The enzyme transfers an amino group from an isopropylamine donor to the ketone substrate. The chiral pocket of the enzyme dictates the (S)-stereochemistry.
Protocol:
-
Substrate Preparation: Dissolve 4-hydroxy-1-indanone (10 mM) in phosphate buffer (pH 7.5) containing DMSO (5% v/v).
-
Cofactor: Add Pyridoxal-5'-phosphate (PLP, 1 mM).
-
Amine Donor: Add Isopropylamine (1 M) as the amine source.
-
Enzyme Addition: Add (S)-selective ω-transaminase (e.g., Vibrio fluvialis variant).
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2 to protonate the amine (solubilizing the product), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 10, extract product into DCM.
Route B: Chemical Resolution (Classical)
If biocatalysts are unavailable, a racemic reductive amination followed by chiral resolution is robust.
-
Oximation: React 4-hydroxy-1-indanone with hydroxylamine HCl to form the oxime.
-
Reduction: Hydrogenate (H₂/Pd-C) to yield rac-1-amino-indan-4-ol.
-
Resolution: Crystallize with (S)-Mandelic acid or L-Tartaric acid . The diastereomeric salt of the (S)-amine precipitates preferentially.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the ketone precursor to the final chiral scaffold.[2]
Figure 1: Comparative synthetic pathways for CAS 1201364-15-9. Route A is preferred for direct enantiopurity.
Part 4: Applications in Drug Discovery
The (S)-1-amino-indan-4-ol scaffold is a bioisostere of neurotransmitters. Its specific applications include:
-
CNS Therapeutics (Parkinson's & Depression):
-
Mechanism: The 1-aminoindane core is the pharmacophore of Rasagiline (MAO-B inhibitor).[3] The addition of the 4-hydroxyl group mimics the catechol moiety of dopamine, potentially increasing affinity for Dopamine Transporters (DAT) or Serotonin Transporters (SERT).
-
Design Strategy: Use the 4-OH group as a handle for prodrug derivatization (e.g., carbamates) to improve blood-brain barrier (BBB) penetration.
-
-
Chiral Auxiliaries:
-
Similar to cis-1-amino-2-indanol, the 1-amino-4-ol derivative can serve as a ligand in asymmetric catalysis. The phenol group provides a secondary coordination site (Lewis base) for metal complexes (e.g., Ti, Zn), useful in enantioselective alkylations.
-
-
Antibacterial Agents:
-
Aminoindane derivatives have shown efficacy against MRSA by disrupting bacterial membrane potential. The 4-OH group increases polarity, potentially altering uptake profiles in Gram-negative bacteria.
-
Part 5: Analytical Characterization & Quality Control
Validating the identity and purity of CAS 1201364-15-9 is critical. The following protocol ensures separation from the (R)-enantiomer and regioisomers (e.g., 5-ol, 6-ol).
HPLC Method for Enantiomeric Purity[3][4]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the basic amine.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 280 nm (Phenol absorption).
-
Expected Result: The (S)-enantiomer typically elutes second on OD-H columns due to stronger H-bonding interactions with the stationary phase, but standards must be run for confirmation.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Oxidation Sensitivity: The phenolic ring is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Hygroscopicity: The amino-alcohol functionality can absorb moisture; store in a desiccator.
Visualization: Analytical Workflow
Figure 2: Quality Control Decision Tree for Chiral Purity Assessment.
References
-
EvitaChem. (n.d.). (S)-1-Amino-indan-4-OL (EVT-3226617) Technical Profile. Retrieved from
-
Ruzgar, D., et al. (2020). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Retrieved from
-
Senanayake, C. H., et al. (1995).[2] Regio- and Stereocontrolled Syntheses of Cyclic Chiral cis-Amino Alcohols. Tetrahedron Letters. (Contextual reference for aminoindanol synthesis logic).
-
Pinterova, N., et al. (2017).[5] Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. Retrieved from
-
Sigma-Aldrich. (n.d.).[6] Chiral HPLC Analysis of Amino Acid Enantiomers. Retrieved from
Sources
- 1. Buy (S)-1-Amino-indan-4-OL (EVT-3226617) | 1201364-15-9 [evitachem.com]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(+)-1-氨基茚满 97% | Sigma-Aldrich [sigmaaldrich.com]
